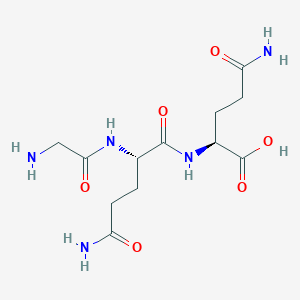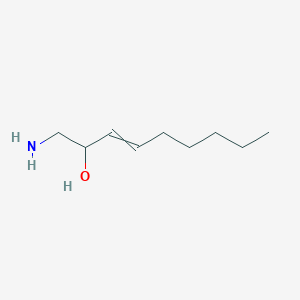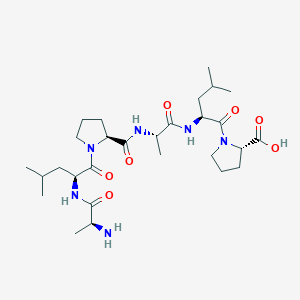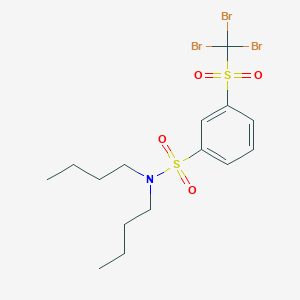![molecular formula C24H16O4 B14221805 3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione CAS No. 499114-82-8](/img/structure/B14221805.png)
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxaspiro octane ring and a phenyl-substituted dione, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione typically involves the reaction of 1,6-dioxaspiro[2.5]octane with various nucleophiles. The reaction conditions often include the use of methanol, phenols, thiols, thiocyanic acids, and other reagents under controlled temperatures and pH levels . The oxidation of 4-methylenetetrahydropyran, a byproduct in the manufacture of isoprene, is a common method to obtain the precursor compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as methanol, phenols, and thiols react with the compound.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, phenols, thiols, thiocyanic acids, and sodium sulfite. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts or oxidizing agents .
Major Products Formed
Major products formed from these reactions include 4-hydroxy-4-(methoxymethyl)tetrahydropyran, sulfides, sulfoxides, and other functional derivatives .
Aplicaciones Científicas De Investigación
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione has several scientific research applications:
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Possible applications in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3,7-triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione involves its interaction with nucleophiles, leading to the fission of the oxirane ring in accordance with the Krasuskii rule . This reaction mechanism is crucial for the formation of various functional derivatives and the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[2.5]octane: A precursor compound with similar reactivity towards nucleophiles.
4-Methylenetetrahydropyran: Another related compound used in the synthesis of spirocyclic structures.
Uniqueness
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione is unique due to its spirocyclic structure and the presence of multiple phenyl groups, which contribute to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
499114-82-8 |
|---|---|
Fórmula molecular |
C24H16O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
3,3,6-triphenyl-1,7-dioxaspiro[3.4]oct-5-ene-2,8-dione |
InChI |
InChI=1S/C24H16O4/c25-21-23(16-20(27-21)17-10-4-1-5-11-17)24(22(26)28-23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
FKRBOQREFPJMLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3(C(=O)O2)C(C(=O)O3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)

![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)


![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)

![4-Iodo-6-[(4-iodoanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14221799.png)

